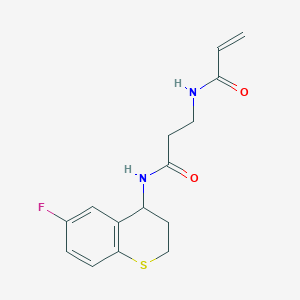
N-(6-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(6-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide involves the inhibition of specific enzymes. The compound binds to the active site of these enzymes and prevents their activity, thereby regulating the physiological processes they are involved in. The exact mechanism of action of this compound is still under investigation, and further studies are required to fully understand its mode of action.
Biochemical and physiological effects:
N-(6-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It also exhibits anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent inhibitory activity against specific enzymes. However, this compound has some limitations, including its low solubility in water, which can make it challenging to use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on N-(6-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide. One potential direction is to investigate its potential applications in the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders. Further studies are also required to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Additionally, research on the optimization of its synthesis and purification methods may lead to the development of more potent and effective analogs of this compound.
Métodos De Síntesis
The synthesis of N-(6-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide involves the reaction of 6-fluoro-3,4-dihydro-2H-thiochromene-4-carboxylic acid with prop-2-enoyl chloride and N,N-dimethylprop-2-en-1-amine in the presence of a base. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(6-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against certain enzymes, including histone deacetylases and matrix metalloproteinases. These enzymes are involved in various physiological processes and are implicated in several diseases, including cancer, arthritis, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2S/c1-2-14(19)17-7-5-15(20)18-12-6-8-21-13-4-3-10(16)9-11(12)13/h2-4,9,12H,1,5-8H2,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYMIHVJZHWKKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1CCSC2=C1C=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-(prop-2-enoylamino)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

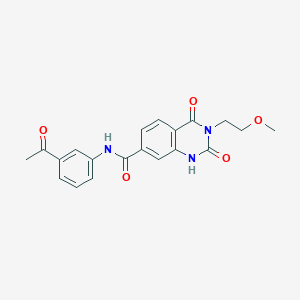
![methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2386856.png)
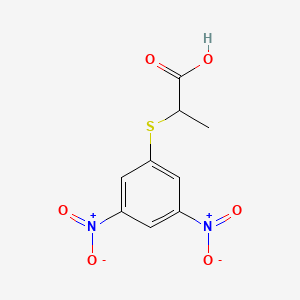
![methyl 3-{[(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)carbamoyl]amino}benzoate](/img/structure/B2386862.png)
![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386863.png)
![1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B2386864.png)

![2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide](/img/structure/B2386867.png)
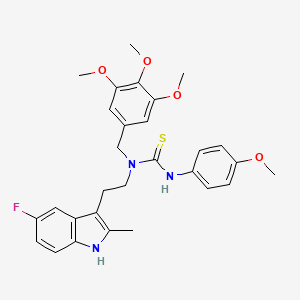
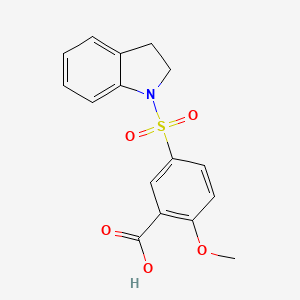
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2386872.png)
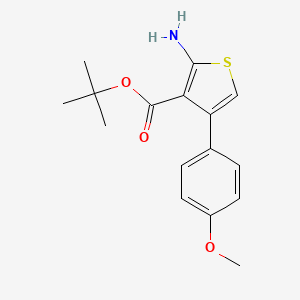
![1-[2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2386875.png)
